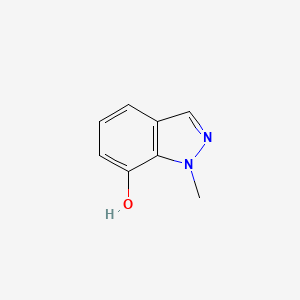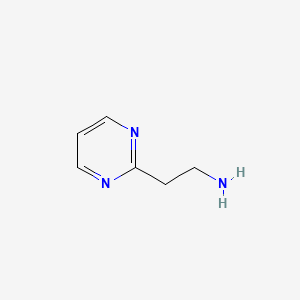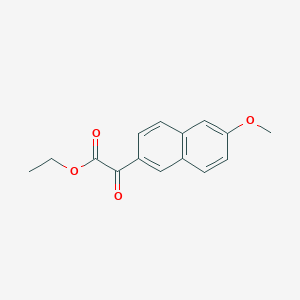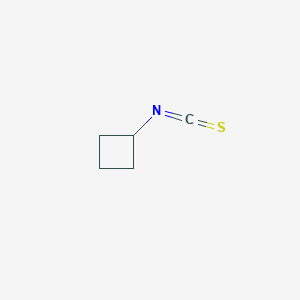
8-(tert-Butoxy)-8-oxooctanoic acid
Descripción general
Descripción
Synthesis Analysis
While the synthesis of 8-(tert-Butoxy)-8-oxooctanoic acid is not explicitly described in the papers, the synthesis of related compounds is discussed. For example, tert-butyl nitrite is used as an oxidant and a N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This demonstrates the versatility of tert-butyl groups in synthetic chemistry, which could be relevant for synthesizing the tert-butoxy moiety in 8-(tert-Butoxy)-8-oxooctanoic acid.
Molecular Structure Analysis
The molecular structure of 8-(tert-Butoxy)-8-oxooctanoic acid would be expected to feature a tert-butoxy group, which is a bulky group that can influence the compound's reactivity and physical properties. The papers discuss the structures of tri(tert-butoxi)alkalistannates, which feature a Sn2O6M2 cage with a tert-butoxy group . These structures highlight the steric effects that tert-butoxy groups can impose on a molecular framework.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-(tert-Butoxy)-8-oxooctanoic acid can be inferred from the properties of similar compounds. The tert-butoxy group is known to be sterically demanding, which can affect the boiling point, solubility, and overall reactivity of the compound. The ketone group would contribute to the compound's ability to form hydrogen bonds and its reactivity with nucleophiles. The papers do not provide specific data on the physical and chemical properties of 8-(tert-Butoxy)-8-oxooctanoic acid, but the described structures and reactions of related compounds offer a basis for predicting such properties .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as tert-butoxycarbonyl-protected amino acids, have been used in dipeptide synthesis . This suggests that 8-(tert-Butoxy)-8-oxooctanoic acid might interact with amino acids or proteins in a biological system.
Mode of Action
It’s known that tert-butoxy groups can be used in the synthesis of various compounds, including peptides . They can act as protecting groups, preventing unwanted reactions during synthesis. Once the synthesis is complete, the tert-butoxy groups can be removed under specific conditions .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound might interact with biochemical pathways involving peptide synthesis or degradation.
Pharmacokinetics
Similar compounds have been used in the synthesis of peptides , which suggests that this compound might have properties suitable for biological applications
Result of Action
Based on the known uses of similar compounds, it can be inferred that this compound might play a role in peptide synthesis . The exact effects would depend on the specific biological context and the other compounds present.
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Propiedades
IUPAC Name |
8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-12(2,3)16-11(15)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONUHUQZCZQQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(tert-Butoxy)-8-oxooctanoic acid | |
CAS RN |
234081-94-8 | |
| Record name | 8-(tert-Butoxy)-8-oxooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



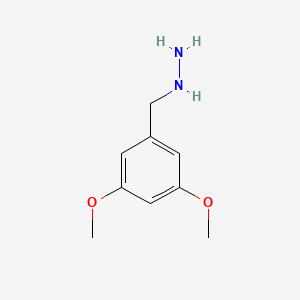

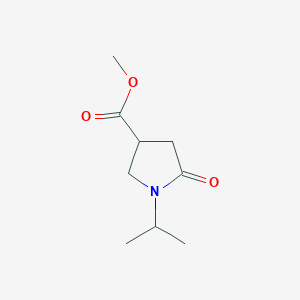



![4-[(4-Phenylbenzoyl)amino]butanoic acid](/img/structure/B1321754.png)
